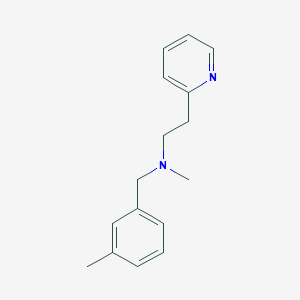

N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine

CAS No.:

Cat. No.: VC14541088

Molecular Formula: C16H20N2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2 |

|---|---|

| Molecular Weight | 240.34 g/mol |

| IUPAC Name | N-methyl-N-[(3-methylphenyl)methyl]-2-pyridin-2-ylethanamine |

| Standard InChI | InChI=1S/C16H20N2/c1-14-6-5-7-15(12-14)13-18(2)11-9-16-8-3-4-10-17-16/h3-8,10,12H,9,11,13H2,1-2H3 |

| Standard InChI Key | DRXCKFKJCBLSLA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2 |

Introduction

Chemical Structure and Molecular Characteristics

N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine features a pyridine ring directly bonded to an ethylamine chain, which is further substituted with a 3-methylbenzyl group on the nitrogen atom. The molecular formula is C₁₆H₂₀N₂, with a calculated molecular weight of 240.34 g/mol . The pyridin-2-yl moiety introduces aromaticity and potential hydrogen-bonding capabilities, while the 3-methylbenzyl group enhances lipophilicity, influencing pharmacokinetic properties such as absorption and distribution .

The compound’s three-dimensional conformation is critical for its biological activity. The nitrogen in the pyridine ring can participate in hydrogen bonding, while the methyl groups on the benzyl and amine nitrogen create steric effects that may modulate receptor interactions. A comparative analysis of its isomeric forms (e.g., 4-methylbenzyl variant) demonstrates that the 3-methyl substitution optimizes spatial arrangement for binding to central nervous system receptors .

Synthetic Routes and Methodological Advancements

The synthesis of N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine employs reductive amination as a key step, as outlined in patented methodologies . A representative pathway involves:

-

Condensation: Reacting 2-pyridineacetaldehyde with N-methyl-3-methylbenzylamine in a methanolic medium.

-

Reduction: Treating the intermediate imine with sodium cyanoborohydride (NaBH₃CN) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate selective reduction .

-

Purification: Chromatographic separation using silica gel and dichloromethane-methanol-ammonia mixtures to isolate the target compound .

Critical to this process is the addition of iron sulfate (FeSO₄·7H₂O) to sequester cyanide ions, minimizing side reactions and improving yield . Alternative routes may utilize Buchwald-Hartwig amination or Mitsunobu reactions, though reductive amination remains predominant due to its efficiency and scalability.

Physicochemical Properties and Stability

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 240.34 g/mol | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | ~229–230 °C (extrapolated) | |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The compound exhibits moderate solubility in polar solvents like methanol and dichloromethane but limited solubility in water, consistent with its lipophilic nature . Stability studies indicate susceptibility to oxidation at the benzylic position, necessitating storage under inert atmospheres.

Pharmacological Applications and Receptor Interactions

N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine demonstrates affinity for serotonergic and dopaminergic receptors, positioning it as a candidate for neuropsychiatric therapeutics. Structural analogs have been investigated for:

-

Antidepressant activity: Modulation of serotonin reuptake transporters (SERT) .

-

Cognitive enhancement: Partial agonism at α7 nicotinic acetylcholine receptors .

Comparative Analysis with Structural Analogs

The table below contrasts key features of N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine with related compounds:

The 3-methylbenzyl variant strikes a balance between receptor specificity and metabolic stability, making it a more viable candidate for drug development than its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume